4-chloro-N'-cyclopentylidene-2-hydroxybenzohydrazide
Overview
Description
4-chloro-N'-cyclopentylidene-2-hydroxybenzohydrazide is a useful research compound. Its molecular formula is C12H13ClN2O2 and its molecular weight is 252.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.0665554 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Implications of Parabens
Parabens, structurally related to hydroxybenzohydrazides, are widely used as preservatives in consumer products and have been studied for their occurrence, fate, and behavior in aquatic environments. Despite efficient removal in wastewater treatment, parabens persist at low levels in effluents and surface waters. Their ubiquity raises concerns about environmental exposure and the need for further investigation into their stability and toxicity, especially for chlorinated by-products (Haman et al., 2015).
Antimicrobial Activity of Hydrazone Compounds
Hydrazone compounds, related to the target chemical, show significant antimicrobial activity. For instance, new chlorido-substituted hydrazone compounds have been synthesized and evaluated against various bacteria and fungi, showing enhanced antibacterial activities due to the presence of fluoro groups in the ligands. This suggests potential for developing new antimicrobial agents based on hydrazone modifications (He et al., 2018).
Photodecomposition of Chlorobenzoic Acids
Studies on the photodecomposition of chlorobenzoic acids, including 4-chlorobenzoic acid, highlight the environmental fate of chlorinated aromatic compounds. Ultraviolet irradiation leads to dechlorination and formation of hydroxybenzoic acids, suggesting pathways for the environmental degradation of chlorinated contaminants (Crosby & Leitis, 1969).
Synthesis and Evaluation of Novel Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds derived from hydrazide precursors explores the potential for creating new therapeutic agents. These compounds have been evaluated for various biological activities, including lipase and α-glucosidase inhibition, indicating their potential for treating diseases related to these enzymes (Bekircan et al., 2015).
Antibacterial Action of Hydrazide Derivatives
New derivatives of hydrazide compounds, including 4-chloro-2-hydroxybenzoic acid hydrazides, have been synthesized and shown to exhibit increased antibacterial activity, especially against gram-positive bacteria. This supports the potential for hydrazide derivatives in developing new antibacterial agents (Ciugureanu et al., 1993).
Properties
IUPAC Name |
4-chloro-N-(cyclopentylideneamino)-2-hydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-5-6-10(11(16)7-8)12(17)15-14-9-3-1-2-4-9/h5-7,16H,1-4H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTRFKHSVQKQPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=C(C=C(C=C2)Cl)O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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